1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as Barbituric Acid, is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. This compound is derived from uric acid and has a pyrimidine ring structure, which makes it an important building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives is not fully understood. However, it is believed that these compounds act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), an important neurotransmitter that regulates brain activity. Barbiturates bind to specific sites on GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This ultimately results in sedative and hypnotic effects.
Biochemical and Physiological Effects
This compound Acid and its derivatives have been shown to have various biochemical and physiological effects. These compounds can cause sedation, hypnosis, respiratory depression, and anticonvulsant effects. They can also induce liver enzyme induction and drug metabolism, which can lead to drug interactions and toxicity. Barbiturates are known to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Therefore, careful monitoring of drug dosage and patient response is necessary.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives have several advantages for lab experiments. These compounds are readily available and can be synthesized in large quantities. They have well-defined chemical structures, which makes them suitable for structure-activity relationship studies. Barbiturates are also highly lipophilic, which allows them to easily cross the blood-brain barrier and exert their pharmacological effects. However, there are also limitations to using this compound Acid and its derivatives in lab experiments. These compounds are known to be highly addictive and can cause physical dependence. They can also induce tolerance, which means that higher doses are needed to achieve the same effect over time.
Future Directions
There are several future directions for the research on 1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as increased potency, selectivity, and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the pharmacological effects of barbiturates. This could lead to the development of new drugs that target specific GABA-A receptor subtypes, which may have fewer side effects and a wider therapeutic index. Finally, the use of this compound Acid and its derivatives in drug discovery for the treatment of neurological disorders, such as epilepsy, anxiety, and insomnia, is an area of ongoing research.
Conclusion
In conclusion, this compound Acid is an important compound in scientific research due to its unique properties. It is readily available and can be synthesized in large quantities. This compound Acid and its derivatives have been extensively studied for their pharmacological properties, including sedative, hypnotic, anxiolytic, and anticonvulsant effects. However, these compounds also have limitations, such as narrow therapeutic index and potential for addiction. Future research on this compound Acid and its derivatives will focus on the development of new compounds with improved pharmacological properties and the study of the molecular mechanisms underlying their effects.
Synthesis Methods
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid can be synthesized through a condensation reaction between urea and malonic acid. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide or sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of this compound Acid is a simple and cost-effective process, which makes it readily available for scientific research.
Scientific Research Applications
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid has been widely used in scientific research as a building block for the synthesis of various compounds, such as barbiturates, benzodiazepines, and pyrimidine nucleosides. These compounds have been extensively studied for their pharmacological properties, including sedative, hypnotic, anxiolytic, and anticonvulsant effects. Barbiturates, in particular, have been used as anesthetics, anticonvulsants, and sedatives for over a century.
properties
IUPAC Name |
1-(4-chlorophenyl)-6-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)13-11(16)14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCBDGZPRMHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424211 |
Source
|
Record name | ZINC06702950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38507-36-7 |
Source
|
Record name | ZINC06702950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.